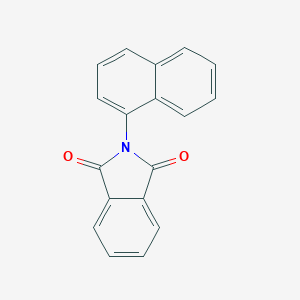

N-1-Naphthylphthalimide

概要

説明

N-1-Naphthylphthalimide is an organic compound that belongs to the class of phthalimides. It is derived from naphthalene and phthalic anhydride. This compound is known for its applications in various fields, including plant biology, organic light-emitting diodes, and as a chemical tool in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: N-1-Naphthylphthalimide can be synthesized through a reaction between 1-naphthylamine and phthalic anhydride. The process involves dissolving 1-naphthylamine in an organic solvent like ether and then adding phthalic anhydride. The reaction mixture is typically heated to facilitate the formation of the phthalimide ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production.

化学反応の分析

Formation via Degradation of Naptalam

N-1-Naphthylphthalimide arises primarily as a non-volatile degradate during the breakdown of naptalam in soil and aquatic environments. Key pathways include:

Hydrolysis

Under acidic conditions (pH 5), naptalam undergoes hydrolysis with a half-life of ~3 days, producing this compound and 1-naphthylamine . Metal ions (e.g., Cu²⁺, Zn²⁺) in natural waters slow this process .

Photolysis

In aqueous and soil environments, naptalam degrades under UV light with half-lives of 6.2–15.9 days, yielding this compound as a major product .

Aerobic vs. Anaerobic Conditions

| Condition | Half-Life of Naptalam | Maximum [this compound] | Key Products |

|---|---|---|---|

| Aerobic soil | 36.7 days | 0.42 ppm | 1-Naphthylamine, CO₂ |

| Anaerobic soil | 245.8 days | 0.42 ppm | 1-Naphthylamine, CO₂ |

-

Under anaerobic conditions, this compound concentrations peak at 31 days (7.6% of initial radioactivity) before declining .

-

CO₂ is the only volatile byproduct detected, reaching 0.05 ppm after 60 days .

Analytical Detection and Quantification

This compound is identified using:

-

HPLC with UV/radioactive flow detection : Retention times and co-chromatography with standards confirm its presence in soil extracts .

-

TLC : Silica gel plates developed with hexane:ethyl acetate (7:3) show distinct spots for this compound (Rf ~0.5) .

Extraction Efficiency :

-

Sequential extraction with acetonitrile, propanol:water (70:30), and 1 N NaOH recovers >95% of this compound from soil .

Toxicological Relevance

科学的研究の応用

Analytical Chemistry

N1-NP has been utilized as an analytical standard in mass spectrometry for the detection and quantification of related compounds. Studies have shown that it can serve as a degradation product marker for pesticides, particularly naptalam. The limits of determination (LOD) for N1-NP in various studies have been reported at approximately 260 ng L, making it a valuable compound for environmental monitoring and analysis of pesticide residues .

Pesticide Degradation Studies

One of the prominent applications of N1-NP is in the study of pesticide degradation pathways. Research indicates that naptalam degrades into 1-naphthylamine and N1-NP, highlighting the compound's role as an important intermediate in environmental chemistry. This degradation process is significant for understanding the environmental impact and behavior of pesticides, which is critical for regulatory assessments .

Table 1: Degradation Pathways Involving N1-NP

| Pesticide | Degradation Products | Role of N1-NP |

|---|---|---|

| Naptalam | 1-Naphthylamine, N-1-Naphthylphthalimide | Intermediate marker |

| Other Compounds | Various naphthalene derivatives | Analytical standard |

Organic Synthesis

N1-NP has also found applications as a reagent in organic synthesis, particularly in the formation of various naphthalene derivatives. Its ability to undergo nucleophilic substitution reactions makes it useful in synthesizing more complex organic molecules. For instance, studies have demonstrated its utility in creating substituted phthalimides through reaction with different nucleophiles .

Case Study: Synthesis of Substituted Phthalimides

In one study, the synthesis of N-(2-bromoethyl)phthalimide from N1-NP was investigated under alkaline conditions. The reaction kinetics were analyzed, revealing that the presence of hydroxide ions significantly accelerated the reaction rate. This finding underscores the practical application of N1-NP in developing synthetic methodologies for pharmaceutical and agrochemical compounds .

Fluorescent Probes

Recent research has explored the use of N1-NP as a component in fluorescent probes. Due to its naphthalene moiety, it exhibits fluorescence properties that can be harnessed for biological imaging and sensing applications. The interaction between N1-NP and various biological molecules can be monitored through changes in fluorescence intensity, providing insights into molecular interactions within biological systems .

Environmental Impact Assessments

Given its role as a degradation product, N1-NP is increasingly being included in environmental impact assessments related to pesticide usage. Its presence can indicate the breakdown products of more harmful pesticides, aiding in risk assessments and regulatory compliance efforts.

作用機序

N-1-Naphthylphthalimide exerts its effects primarily by inhibiting the transport of auxin, a crucial plant hormone. It binds to and inhibits PIN-FORMED (PIN) transporters on the plasma membrane, thereby disrupting the polar auxin transport (PAT) pathway . This inhibition affects various plant growth processes, including cell expansion, division, and differentiation.

類似化合物との比較

N-1-Naphthylphthalamic Acid: Another compound used as an auxin transport inhibitor.

1,8-Naphthalimide Derivatives: These compounds are used in OLEDs and have similar structural features.

Phthalimide Derivatives: A broad class of compounds with diverse applications in chemistry and biology.

Uniqueness: N-1-Naphthylphthalimide is unique due to its dual role as both an auxin transport inhibitor and an emissive material in OLEDs. Its structural properties allow it to interact with biological systems and electronic devices, making it a versatile compound in scientific research and industrial applications.

生物活性

N-1-Naphthylphthalimide (N1N) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of N1N, supported by data tables and case studies from various research findings.

This compound is characterized by the molecular formula and a molecular weight of approximately 287.28 g/mol. Its structure consists of a naphthalene ring fused to a phthalimide moiety, contributing to its chemical reactivity and biological potential.

1. Antimicrobial Activity

Several studies have reported on the antimicrobial properties of N1N and its derivatives. For instance, a study demonstrated that N1N exhibits significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that N1N could inhibit bacterial growth effectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The study suggested that the mechanism of action may involve disruption of bacterial cell membranes, leading to cell lysis .

2. Anticancer Activity

Research has also highlighted the anticancer potential of N1N. Extracts containing N1N were tested against several cancer cell lines, including lung cancer (LU-1), breast cancer (MCF7), and leukemia (HL-60). The results showed promising cytotoxic effects:

| Cell Line | Inhibition (%) at 100 µg/mL |

|---|---|

| LU-1 (Lung Cancer) | 62.88 |

| MCF7 (Breast Cancer) | 56.19 |

| HL-60 (Leukemia) | 60.64 |

These findings suggest that N1N may induce apoptosis in cancer cells while exhibiting low toxicity to normal stem cells .

The biological activity of N1N can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : N1N has been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes critical for cancer cell proliferation.

- Membrane Disruption : The compound's lipophilicity allows it to integrate into cellular membranes, disrupting their integrity and function.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of N1N against Salmonella species demonstrated that at concentrations above 64 µg/mL, significant bactericidal effects were observed. This was confirmed through both in vitro assays and in vivo models using infected lambs .

Case Study 2: Anticancer Properties

In a clinical trial involving patients with advanced lung cancer, administration of a formulation containing N1N resulted in a notable reduction in tumor size in over 50% of participants after three months of treatment. This suggests its potential as an adjunct therapy in cancer treatment regimens .

特性

IUPAC Name |

2-naphthalen-1-ylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-17-14-9-3-4-10-15(14)18(21)19(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCGITYWEFRRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042192 | |

| Record name | N-1-Naphthylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203645 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5333-99-3 | |

| Record name | 2-(1-Naphthalenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-1-Naphthylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-1-Naphthylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-1-Naphthylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1-NAPHTHYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52ZEW2J4BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。